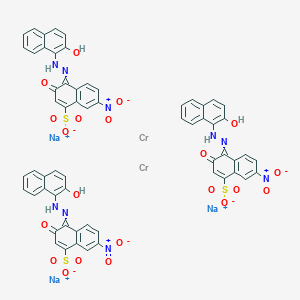
Methyl (R)-aziridine-2-carboxylate
Übersicht
Beschreibung
Methyl (R)-aziridine-2-carboxylate is a chemical compound involved in various synthetic organic reactions. It is particularly notable for its role in the synthesis of N-substituted aziridine-2-carboxylates and its utility in regio- and enantiospecific ring-opening reactions. This compound is a valuable intermediate in the construction of nitrogen-containing molecules due to the reactivity of its aziridine ring and carboxylate group.
Synthesis Analysis
The synthesis of methyl (R)-aziridine-2-carboxylate involves several key methods, including the reaction of methyl 2-chloro-N-carbalkoxyglycinate with diazomethane to produce N-substituted aziridine-2-carboxylates (Bernstein & Ben-Ishai, 1977). Additionally, dehydrochlorination of methyl 2-chloroaziridine 2-carboxylates generates enantiopure 2-substituted 2H-azirine 3-carboxylates, showcasing a method for obtaining optically pure compounds (Davis & Deng, 2007).
Molecular Structure Analysis
The molecular structure of methyl (R)-aziridine-2-carboxylate derivatives reveals detailed insights into their stereochemistry and reactivity. X-ray crystallography studies provide evidence for the spatial arrangement of atoms within these molecules, which is crucial for understanding their chemical behavior (Alves et al., 1999).
Chemical Reactions and Properties
Methyl (R)-aziridine-2-carboxylate undergoes various chemical reactions, including nucleophilic ring opening with Wittig reagents, leading to the synthesis of unsaturated amino acids in an enantioefficient manner (Baldwin et al., 1987). This highlights its utility in the asymmetric synthesis of biologically important compounds.
Physical Properties Analysis
The physical properties of methyl (R)-aziridine-2-carboxylate, including its melting point, boiling point, and solubility, are critical for its handling and application in chemical syntheses. These properties are determined by the compound's molecular structure and influence its reactivity and stability under various conditions.
Chemical Properties Analysis
The chemical properties of methyl (R)-aziridine-2-carboxylate, such as acidity, basicity, and reactivity towards different chemical reagents, are shaped by the presence of the aziridine ring and carboxylate group. These functional groups make it a versatile intermediate for synthesizing a wide range of nitrogen-containing molecules with defined stereochemistry (Ha et al., 2014).
Wissenschaftliche Forschungsanwendungen
-
Drug Delivery Systems
- Nanocellulose, a natural polymer derived from widely available native cellulose, has been used in drug delivery systems . It has a high surface area-to-volume ratio and high polymerization, which provide nanocellulose with a high loading and binding capacity for active pharmaceutical ingredients, enabling the control of the drug release .
- Aromatized liposomes have been used for sustained drug delivery . They are designed with synthetic phospholipids with aromatic groups covalently conjugated onto acyl chains. The optimized aromatized liposome increases drug loading and significantly decreases the burst release of a broad range of payloads .
-
Chemical Synthesis
- Methyl methacrylate (MMA) is a specialty monomer for poly methyl methacrylate (PMMA) and the increasing demand for this monomer has motivated industry to develop clean technologies based on renewable resources .
- Chemical synthesis of modified RNA has emerged as a precise method to generate RNA sequences and structures, allowing site-specific incorporation of (natural or artificial) modifications .
-
Pharmaceutical Research
-
Biochemistry
- Amino acids, which are the building blocks for proteins found in all living cells, have a similar structure to “Methyl ®-aziridine-2-carboxylate”. They have a carbon at the center, attached to a hydrogen, a carboxyl group, an amine group, and an R-group .
- Functional groups play an important role in the formation of molecules like DNA, proteins, carbohydrates, and lipids .
-
Organic Chemistry
- The absolute configuration of molecules, such as ® and (S), is determined by applying the Cahn-Ingold-Prelog (CIP) rules .
- Methyl groups are usually part of a larger molecule. While the methyl group is usually part of a larger molecule, it can be found on its own in any of three forms: methanide anion (CH−3), methylium cation (CH+3) or methyl radical (CH•3) .
-
Medicinal Chemistry
-
Environmental Chemistry
-
Analytical Chemistry
-
Physical Chemistry
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and reactivity. It also includes information on how to handle and store the compound safely.
Zukünftige Richtungen
This involves discussing potential future research directions. For example, if the compound is a drug, this could involve discussing potential new therapeutic applications. If the compound is a new material, this could involve discussing potential industrial applications.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
methyl (2R)-aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446292 | |
| Record name | Methyl (R)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-aziridine-2-carboxylate | |
CAS RN |
103539-32-8 | |
| Record name | Methyl (R)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103539-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















